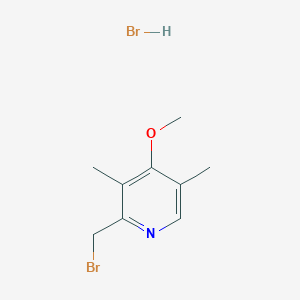

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide

Description

Historical Development in Pyridine Chemistry Research

Pyridine chemistry traces its origins to the mid-19th century, beginning with Thomas Anderson’s isolation of pyridine from bone oil in 1846. Anderson’s work identified a nitrogen-containing aromatic compound distinct from benzene, characterized by its water solubility and reactivity with acids. The structural elucidation of pyridine followed decades later, with Wilhelm Körner and James Dewar proposing its hexagonal ring structure in 1869 and 1871, respectively. This breakthrough confirmed pyridine’s analogy to benzene, substituting one carbon atom with nitrogen—a foundational concept in heterocyclic chemistry.

The first synthetic route to pyridine was achieved by William Ramsay in 1876 through the pyrolysis of acetylene and hydrogen cyanide. However, low yields prompted further innovation, culminating in Arthur Rudolf Hantzsch’s 1881 development of the Hantzsch pyridine synthesis. This method employed β-keto acids, aldehydes, and ammonia to construct dihydropyridine intermediates, which were subsequently oxidized to pyridine derivatives. Industrial demand for pyridine surged in the 1940s, driven by its applications in latex production and agrochemicals, which necessitated scalable synthesis methods. Aleksei Chichibabin’s 1924 reaction, utilizing inexpensive reagents like aldehydes and ammonia, became a cornerstone for commercial pyridine production. These historical advancements laid the groundwork for modern derivatization strategies, including the synthesis of halogenated pyridines such as 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide.

Scientific Significance in Heterocyclic Compound Research

Heterocyclic compounds, characterized by rings containing non-carbon atoms, dominate biological and synthetic chemistry. Pyridine’s inclusion in this class—marked by its nitrogen atom—imparts unique electronic properties, such as increased polarity and basicity compared to benzene. These traits make pyridine derivatives indispensable in pharmaceuticals, materials science, and catalysis. For instance, the methoxy and bromomethyl substituents in this compound enhance its reactivity as an alkylating agent, enabling nucleophilic substitutions in complex molecule assembly.

The compound’s substitution pattern—methoxy at position 4 and bromomethyl at position 2—offers regioselective control in cross-coupling reactions, a feature critical for constructing bioactive molecules. Historically, heterocycles like pyridine have underpinned major scientific milestones, such as the elucidation of purine and pyrimidine roles in DNA (Chargaff’s rules, 1951) and the development of indigo dyes. In modern contexts, halogenated pyridines serve as precursors to kinase inhibitors and antiviral agents, reflecting their enduring relevance.

Current Research Landscape and Academic Interest

Contemporary studies on this compound emphasize its utility in modular synthesis. Recent methodologies prioritize atom-efficient and environmentally benign approaches, aligning with green chemistry principles. For example, one-pot syntheses leveraging microwave irradiation or catalytic systems aim to reduce waste and improve yields of pyridine derivatives.

In medicinal chemistry, this compound’s bromomethyl group facilitates the introduction of functional moieties into lead structures. Researchers have employed similar pyridine derivatives to develop antitumor agents, exemplified by pyrido[2,3-d]pyrimidines targeting folate pathways. Additionally, its methoxy group enhances metabolic stability, a desirable trait in drug candidates. Academic interest also extends to materials science, where halogenated pyridines act as ligands in metal-organic frameworks (MOFs) or precursors to conductive polymers.

Table 1: Key Applications of this compound in Research

Ongoing investigations explore its potential in photoredox catalysis and asymmetric synthesis, underscoring its versatility. Collaborative efforts between academia and industry continue to expand its applicability, ensuring its prominence in next-generation chemical innovations.

Properties

IUPAC Name |

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.BrH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSWHFKRLKMZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide typically involves the bromination of 4-methoxy-3,5-dimethylpyridine. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or chloroform. The bromination reaction is followed by the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form the corresponding methylpyridine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include methylpyridine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide is utilized as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it an essential reagent for creating new compounds with diverse functionalities.

Biology

The compound can modify biomolecules for studying biological processes. For example, it has been used to create derivatives that interact with biological targets, facilitating investigations into enzyme mechanisms and receptor binding studies. The high reactivity of the bromomethyl group allows for selective modifications that can enhance biological activity or selectivity.

Medicine

In medicinal chemistry, this compound serves as an intermediate in synthesizing pharmaceutical agents. It has potential applications in developing drugs targeting various diseases due to its ability to form derivatives that exhibit specific biological activities. For instance, related compounds have been studied for their roles as selective serotonin receptor agonists .

Industry

The compound is also employed in the production of agrochemicals and other industrial chemicals. Its derivatives can function as active ingredients in pesticides or herbicides, contributing to agricultural productivity by enhancing crop protection strategies .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the successful synthesis of a series of compounds derived from this compound that exhibited potent activity against specific biological targets. The modifications made using this compound allowed researchers to explore structure-activity relationships effectively, leading to the identification of promising drug candidates with improved efficacy and selectivity .

Case Study 2: Agrochemical Development

Another case involved the use of this compound in developing novel agrochemicals. Researchers synthesized various derivatives that showed enhanced activity against common agricultural pests. The findings indicated that certain modifications could significantly increase the effectiveness of these compounds while minimizing environmental impact.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy group can participate in oxidation and reduction reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of bromomethyl-substituted pyridines and heterocycles. Below is a detailed comparison with analogous compounds:

Structural and Functional Analogues

Key Differences in Reactivity and Stability

- Bromine vs. Chlorine Substitution : Chloromethyl analogues (e.g., 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride) exhibit lower electrophilicity compared to brominated derivatives, impacting their utility in alkylation reactions .

- Thermal Stability: The hydrobromide salts (e.g., 629625-30-5) are less stable under heat than non-salt forms (e.g., 780752-32-1, a bromomethylpyridine without hydrobromide, mp: 57°C) .

- Solubility: Hydrobromide salts generally show higher solubility in polar solvents (e.g., DMSO, methanol) compared to neutral bromomethylpyridines .

Commercial Availability and Cost

- This compound : Priced at ¥51,600/g (research-grade, 97% purity) .

- 1-(Bromomethyl)isoquinoline hydrobromide: Costs ¥29,300/g (97% purity) .

- Non-hydrobromide derivatives (e.g., 5-bromo-1-methylindole) are cheaper (¥3,800/g) due to simpler synthesis .

Research and Industrial Relevance

Q & A

Basic: What are the common synthetic routes for preparing 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide, and what parameters influence reaction yield?

Methodological Answer:

The compound is typically synthesized via bromination of a pyridine precursor. For example, bromine can be added to a precursor like 2-amino-4-methylpyridine in fuming sulfuric acid under reflux, followed by neutralization and purification via solvent extraction and column chromatography . Key parameters affecting yield include:

- Temperature : Reactions at 0°C minimize side reactions like dihalogenation.

- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) improve solubility of intermediates.

- Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) resolves brominated byproducts .

Basic: How can spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies the bromomethyl (–CH₂Br) group (δ ~4.5 ppm for ¹H) and methoxy (–OCH₃) signals (δ ~3.8 ppm). Aromatic protons in the pyridine ring appear as distinct singlet(s) due to symmetry .

- XRD : Single-crystal X-ray diffraction confirms spatial arrangement, such as bond angles between the bromomethyl group and pyridine ring. For analogs, XRD has resolved similar structures with <0.01 Å positional uncertainty .

Advanced: How can regioselectivity challenges in bromomethylation be addressed to avoid dihalogenation?

Methodological Answer:

Regioselective bromination requires:

- Steric hindrance control : Use bulky substituents (e.g., 3,5-dimethyl groups) to direct bromination to the 2-position .

- Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) in microwave-assisted reactions enhance selectivity, achieving >85% yield for mono-brominated products .

- Low-temperature quenching : Rapid cooling after bromine addition minimizes over-reaction .

Advanced: What computational strategies predict the bioactivity of derivatives targeting enzymes like CYP1B1?

Methodological Answer:

- Molecular docking : Align the bromomethyl group and methoxy substituent into CYP1B1’s hydrophobic pocket. Pyridine derivatives with C2-substitution show stronger binding (ΔG < −9 kcal/mol) than C3/C4 analogs .

- MD simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories. Derivatives with rigid pyridine cores (e.g., 3,5-dimethyl groups) reduce conformational entropy loss, enhancing inhibitory potency (IC₅₀ < 0.1 µM) .

Advanced: How can contradictory synthetic yields in literature be resolved?

Data Contradiction Analysis:

Discrepancies arise from:

- Reaction scale : Milligram-scale microwave synthesis (e.g., 89.4% yield ) vs. traditional bulk methods (54% yield ).

- Catalyst loading : Pd-based catalysts in cross-coupling reactions improve efficiency but require strict anhydrous conditions.

- Byproduct management : HPLC-MS can identify dihalogenated impurities; optimizing column chromatography gradients (e.g., 5–50% ethyl acetate in hexane) improves resolution .

Advanced: What in vitro assays evaluate the compound’s potential as a CYP1B1 inhibitor?

Methodological Answer:

- EROD assay : Measure inhibition of ethoxyresorufin-O-deethylase activity in CYP1B1-expressing cells. IC₅₀ values < 0.1 µM (e.g., 0.011 µM for analog 4a ) indicate high potency.

- Metabolic stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS. Structural analogs with methyl/methoxy groups show t₁/₂ > 2 hrs .

Advanced: How does steric and electronic modulation of the pyridine ring affect reactivity?

Structure-Activity Relationship (SAR):

- Electron-withdrawing groups : The methoxy group at C4 increases electrophilicity at C2, enhancing bromomethylation rates.

- Steric effects : 3,5-Dimethyl groups hinder undesired electrophilic substitution at adjacent positions, favoring C2 functionalization .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to volatile bromine byproducts.

- Personal protective equipment (PPE) : Acid-resistant gloves (for HBr generation) and face shields during reflux .

- Waste disposal : Neutralize acidic waste with 10N NaOH before disposal .

Advanced: How can cross-coupling reactions expand functionalization of the pyridine core?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.